molecular formula C14H9ClN2O2 B11717214 2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione CAS No. 2006278-00-6

2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione

Cat. No.: B11717214
CAS No.: 2006278-00-6
M. Wt: 272.68 g/mol
InChI Key: IPTFDLRALRRDJN-UHFFFAOYSA-N
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Description

2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a pyridyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound often involve solventless conditions to adhere to green chemistry principles. These methods include simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione is unique due to the presence of the 5-chloro-3-pyridyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other isoindoline-1,3-dione derivatives and contributes to its diverse applications in scientific research and industry .

Properties

CAS No.

2006278-00-6

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

2-[(5-chloropyridin-3-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C14H9ClN2O2/c15-10-5-9(6-16-7-10)8-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,8H2

InChI Key

IPTFDLRALRRDJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CN=C3)Cl

Origin of Product

United States

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